molecular formula C6H7N B1623676 1H-Azepine CAS No. 291-69-0

1H-Azepine

Cat. No.: B1623676
CAS No.: 291-69-0
M. Wt: 93.13 g/mol
InChI Key: XYOVOXDWRFGKEX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Comparison with Similar Compounds

1H-Azepine is unique among seven-membered heterocycles due to its diverse biological activities and synthetic versatility. Similar compounds include:

Compared to these compounds, azepine offers a balance of reactivity and stability, making it a valuable scaffold in drug development and organic synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 1H-Azepine derivatives to ensure reproducibility?

  • Methodological Answer :

  • Documentation : Provide step-by-step synthesis procedures, including reagent sources (e.g., purity, suppliers), reaction conditions (temperature, solvent, catalysts), and isolation/purification methods. For novel compounds, include full characterization data (NMR, IR, HRMS) .
  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps, with supplementary files for extended protocols .
  • Known Compounds : Cite prior literature for known intermediates; validate identity via comparative spectral data .

Q. How should researchers characterize novel this compound compounds to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm bonding environments, IR for functional groups, and HRMS for molecular mass .
  • Purity Assessment : Report melting points, HPLC/GC chromatograms, or elemental analysis. For chiral derivatives, include enantiomeric excess via chiral chromatography or optical rotation .
  • Crystallography : If crystals are obtained, X-ray diffraction provides definitive structural proof .

Q. What strategies are effective for conducting a comprehensive literature review on this compound’s chemical properties?

  • Methodological Answer :

  • Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound derivatives,” “azepine isomerism,” and “nitrogen inversion dynamics” .
  • Quality Assessment : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over preprint platforms. Cross-reference citations in review articles .
  • Systematic Reviews : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries and evaluate study relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data of this compound isomers?

  • Methodological Answer :

  • Experimental Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) to identify variables affecting stability .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to compare relative Gibbs free energies (ΔG\Delta G^\ddagger) of isomers, as demonstrated in studies of exo-1H-azepine stability .
  • Kinetic vs. Thermodynamic Control : Design experiments to isolate intermediates (e.g., quenching reactions) and determine if product distribution aligns with computational predictions .

Q. What methodologies are recommended for elucidating the reaction mechanisms involving this compound’s nitrogen inversion dynamics?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 15N^{15}N-labeled analogs to probe transition states .
  • Stereochemical Analysis : Monitor stereochemistry changes via chiral HPLC or circular dichroism during isomerization .
  • Trajectory Simulations : Apply molecular dynamics (e.g., AMBER) to model inversion pathways and compare activation barriers with experimental ΔG\Delta G^\ddagger values .

Q. How can computational models be integrated with experimental data to predict this compound derivative reactivity?

  • Methodological Answer :

  • QSAR Modeling : Corrogateate substituent effects (e.g., electron-withdrawing groups) on reactivity using Hammett constants and regression analysis .
  • Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, followed by in vitro validation .
  • Machine Learning : Train models on existing kinetic/thermodynamic data to predict reaction outcomes for new derivatives .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing pharmacological data (e.g., IC50_{50}) of this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} with 95% confidence intervals .
  • Error Reporting : Include standard deviations for triplicate experiments and specify statistical tests (e.g., Student’s t-test, ANOVA) .
  • Positive/Negative Controls : Validate assays with known inhibitors and vehicle-only groups to ensure data reliability .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound studies?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify assumptions affecting accuracy .
  • Experimental Refinement : Re-examine synthesis conditions (e.g., trace moisture, oxygen sensitivity) that may alter outcomes .
  • Collaborative Workflows : Combine expertise from synthetic chemists, spectroscopists, and theoreticians to reconcile data .

Properties

CAS No.

291-69-0

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

1H-azepine

InChI

InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H

InChI Key

XYOVOXDWRFGKEX-UHFFFAOYSA-N

SMILES

C1=CC=CNC=C1

Canonical SMILES

C1=CC=CNC=C1

Key on ui other cas no.

291-69-0

Origin of Product

United States

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